molecular formula C19H17BrN4O B14990849 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one

5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one

Cat. No.: B14990849
M. Wt: 397.3 g/mol
InChI Key: IIDWVOKXXADMRF-UHFFFAOYSA-N
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Description

5-AMINO-1-(2-BROMO-4-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(2-BROMO-4-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE likely involves multiple steps, including the formation of the benzodiazole ring, bromination, and subsequent coupling reactions. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity while ensuring cost-effectiveness and safety. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the bromine substituent or the benzodiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or acids, and reagents like alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or advanced materials.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-AMINO-1-(2-BROMO-4-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(2-CHLORO-4-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
  • 5-AMINO-1-(2-FLUORO-4-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Uniqueness

The uniqueness of 5-AMINO-1-(2-BROMO-4-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE lies in its specific substitution pattern, which could confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17BrN4O/c1-11-7-8-14(12(20)9-11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-15(13)23(19)2/h3-9,21,25H,10H2,1-2H3

InChI Key

IIDWVOKXXADMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O)Br

Origin of Product

United States

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